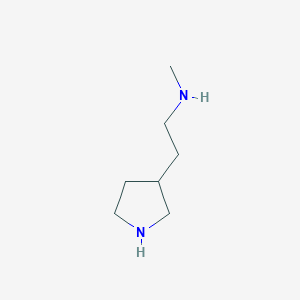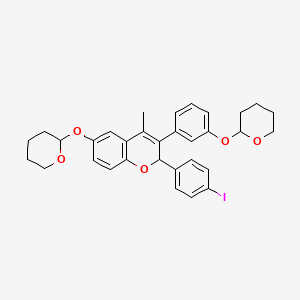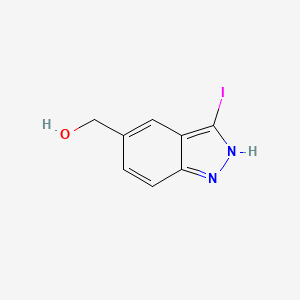
(3-iodo-1H-indazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-iodo-1H-indazol-5-yl)methanol is a chemical compound that belongs to the indazole family, which is a class of heterocyclic aromatic organic compounds Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-iodo-1H-indazol-5-yl)methanol typically involves the iodination of a suitable indazole precursor followed by the introduction of the hydroxymethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the indazole ring. The hydroxymethyl group can be introduced through a reaction with formaldehyde or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(3-iodo-1H-indazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 1H-indazol-5-ylmethanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 3-iodo-1H-indazol-5-carboxylic acid.
Reduction: Formation of 1H-indazol-5-ylmethanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
科学的研究の応用
(3-iodo-1H-indazol-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (3-iodo-1H-indazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the hydroxymethyl group can influence its binding affinity and specificity. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
1H-indazol-5-ylmethanol: Lacks the iodine atom at the 3-position.
3-chloro-1H-indazol-5-ylmethanol: Contains a chlorine atom instead of an iodine atom at the 3-position.
3-bromo-1H-indazol-5-ylmethanol: Contains a bromine atom instead of an iodine atom at the 3-position.
Uniqueness
The presence of the iodine atom at the 3-position in (3-iodo-1H-indazol-5-yl)methanol makes it unique compared to other similar compounds. Iodine is a larger halogen atom, which can influence the compound’s reactivity, binding affinity, and overall biological activity. This uniqueness can be leveraged in the design of new drugs and materials with specific properties.
特性
分子式 |
C8H7IN2O |
|---|---|
分子量 |
274.06 g/mol |
IUPAC名 |
(3-iodo-2H-indazol-5-yl)methanol |
InChI |
InChI=1S/C8H7IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-3,12H,4H2,(H,10,11) |
InChIキー |
CCSAPZFQDBZMML-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NNC(=C2C=C1CO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13981968.png)
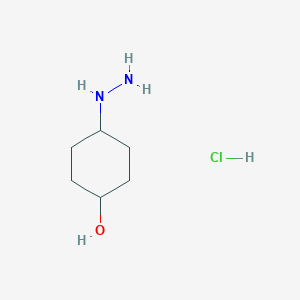
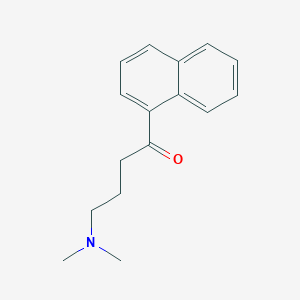
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)

![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)
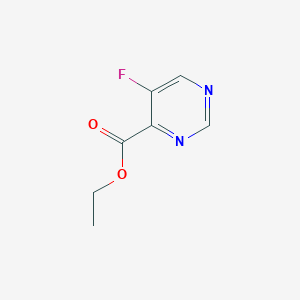
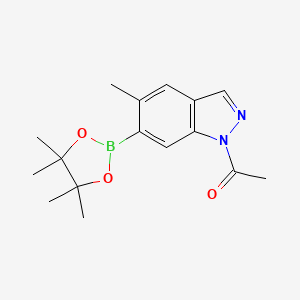
![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)

![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)
